molecular formula C16H28N2O6 B3105281 2-Oxa-6-azaspiro[3.5]nonane hemioxalate CAS No. 1523618-13-4

2-Oxa-6-azaspiro[3.5]nonane hemioxalate

Cat. No.: B3105281
CAS No.: 1523618-13-4
M. Wt: 344.40
InChI Key: QNHDSQFXHQLKGQ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Architectures in Organic Synthesis and Chemical Biology

Spirocyclic architectures have become increasingly significant in organic synthesis and chemical biology due to their inherent structural rigidity and novelty. Unlike their linear or fused-ring counterparts, the fixed spatial arrangement of substituents around the spiro center allows for precise control over the molecule's conformation. This three-dimensionality is crucial for enhancing interactions with biological targets, such as enzymes and receptors, often leading to improved potency and selectivity of drug candidates.

The move from planar, aromatic structures to more saturated, 3D spirocyclic systems generally correlates with improved physicochemical properties. These improvements can include higher solubility, better metabolic stability, and altered lipophilicity, which are critical factors in the pharmacokinetic profiles of potential drugs. The rigidity of the spirocyclic framework can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target and thus enhancing efficacy.

Overview of Azaspirocyclic Systems as Privileged Scaffolds in Molecular Design

Within the broader class of spirocycles, azaspirocyclic systems—which contain at least one nitrogen atom in one of the rings—have emerged as particularly "privileged scaffolds" in molecular design. The term privileged scaffold refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. Nitrogen-containing heterocycles are prevalent in a vast number of natural products and pharmaceuticals, and incorporating them into a spirocyclic system combines the benefits of both structural motifs.

Azaspirocycles are frequently used as bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological or physicochemical properties to a chemical compound. For example, azaspirocycles have been successfully employed as replacements for common saturated heterocycles like piperidine (B6355638), piperazine, and morpholine (B109124). This bioisosteric replacement can lead to significant advantages, such as increased basicity, reduced lipophilicity, and enhanced metabolic stability, without negatively affecting permeability or target engagement. The constrained nature of azaspirocycles offers a predictable orientation of functional groups, which is a valuable asset in fragment-based drug discovery and lead optimization.

Structural Context of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate within Spirocyclic Chemistry

2-Oxa-6-azaspiro[3.5]nonane is a specific azaspirocyclic compound featuring a bicyclic system where an oxetane (B1205548) ring (a four-membered ring with one oxygen atom) and a piperidine ring (a six-membered ring with one nitrogen atom) are joined by a spiro carbon atom. The "2-Oxa" designation indicates the oxygen atom is at the second position of the spiro system, and "6-aza" places the nitrogen atom at the sixth position. The hemioxalate salt form indicates the presence of oxalic acid in a 2:1 ratio with the parent spirocycle.

This structure is one of several possible isomers for an oxa-azaspiro[3.5]nonane core. For instance, its isomers include 2-oxa-7-azaspiro[3.5]nonane and 7-oxa-2-azaspiro[3.5]nonane, where the relative positions of the heteroatoms differ, leading to distinct chemical properties and spatial arrangements of functional groups. mdpi.comuniv.kiev.ua The 2-oxa-6-azaspiro[3.5]nonane framework combines the structural features of an oxetane, known to be a polar equivalent of a gem-dimethyl group, and a piperidine ring, a common motif in many pharmaceuticals. mdpi.com This combination offers a unique scaffold for chemists to explore novel chemical space.

Below is a data table summarizing the key identifiers for the compound.

IdentifierValue
Compound Name This compound
Parent Compound 2-Oxa-6-azaspiro[3.5]nonane
CAS Number 1046153-20-1 (for oxalate (B1200264) salt)
Molecular Formula C₇H₁₃NO · 0.5(C₂H₂O₄)
Molecular Weight 172.23 g/mol
Parent SMILES C1CNCC2(C1)COC2
Parent InChI Key SDESQEIYRGXXPA-UHFFFAOYSA-N

Data sourced from PubChem and commercial supplier databases.

Research Landscape and Academic Inquiry Scope for this compound

The research landscape for this compound is primarily centered on its role as a versatile building block in medicinal chemistry and drug discovery. While specific published studies focusing extensively on this exact molecule are limited, its value can be inferred from the broad academic and industrial interest in related azaspirocyclic systems.

The primary scope of academic and industrial inquiry for this compound falls into the following areas:

Scaffold for Novel Therapeutics: The rigid, three-dimensional structure of 2-oxa-6-azaspiro[3.5]nonane makes it an attractive scaffold for the synthesis of novel drug candidates. Its structural features allow for the exploration of new chemical space, moving away from traditional, "flat" molecules.

Bioisosteric Replacement: A significant area of research involves using spirocyclic motifs like this one as bioisosteres for more common heterocyclic rings such as morpholine and piperidine. For example, the related 2-oxa-6-azaspiro[3.3]heptane has been investigated as a morpholine replacement, leading to compounds with lower lipophilicity and improved metabolic stability. researchgate.net The 2-oxa-6-azaspiro[3.5]nonane scaffold offers a similar, yet structurally distinct, alternative for medicinal chemists to fine-tune the properties of lead compounds.

Fragment-Based Drug Discovery (FBDD): As a relatively small and rigid structure, this compound is suitable for use in FBDD programs. These programs build larger, more potent drug candidates by linking smaller molecular fragments that bind to a biological target.

While detailed research findings on the specific applications of this compound are not widely available in peer-reviewed literature, its commercial availability and the extensive research on analogous spirocycles underscore its potential as a valuable tool for developing next-generation therapeutics.

Properties

IUPAC Name

2-oxa-8-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHDSQFXHQLKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)COC2.C1CC2(CNC1)COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural and Spectroscopic Characterization of 2 Oxa 6 Azaspiro 3.5 Nonane Hemioxalate

Conformational Analysis of the Spiro[3.5]nonane Ring System

The six-membered piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize torsional and steric strain. In this conformation, the substituents on the carbon atoms are oriented in either axial or equatorial positions. The presence of the nitrogen heteroatom influences bond lengths and angles but does not fundamentally alter the preference for a chair geometry.

The four-membered oxetane (B1205548) ring is inherently strained and adopts a puckered, non-planar conformation to alleviate some of this strain. The fusion of this puckered ring to the piperidine chair conformation at the spiro center fixes the relative orientation of the two rings. This fusion prevents the piperidine ring from undergoing the typical "ring-flipping" process, which would interconvert axial and equatorial positions. Consequently, the substituents on the piperidine ring are locked into specific spatial orientations, a feature that can be critical in molecular design.

Computational modeling and theoretical calculations are crucial tools for a detailed understanding of the molecule's preferred three-dimensional structure. nih.govresearchgate.net Such analyses can predict the lowest energy conformers, calculate the energetic barriers between different conformations, and provide precise data on bond angles and dihedral angles that are not readily accessible through other means. nih.gov

Spectroscopic Elucidation Techniques for Structural Confirmation and Purity Assessment

A combination of spectroscopic methods is essential for the unambiguous confirmation of the molecular structure of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate and for assessing its purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the oxetane and piperidine rings. Protons on carbons adjacent to the oxygen atom (C1, C3) and the nitrogen atom (C5, C7) would appear at higher chemical shifts (downfield) due to the deshielding effect of the heteroatoms. The complexity of the signals is influenced by proton-proton spin-spin coupling, which can be used to deduce the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The spiro carbon (C4) would have a characteristic chemical shift. The carbons bonded to the heteroatoms (C1, C3, C5, C7) are shifted downfield. A distinct signal for the carboxylate carbon of the hemioxalate counter-ion is also expected at a significantly downfield position (typically >160 ppm).

Representative ¹H NMR Data Note: Predicted values based on related structures and principles.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H1, H3 (Oxetane) 4.0 - 4.5 Triplet (t)
H5, H7 (Piperidine, α to N) 2.8 - 3.3 Triplet (t)
H8, H9 (Piperidine, β to N) 1.7 - 2.1 Multiplet (m)
NH (Amine) Broad singlet (variable) Broad (br s)

Representative ¹³C NMR Data Note: Predicted values based on related structures and principles.

Carbon Predicted Chemical Shift (δ, ppm)
C1, C3 (Oxetane) 65 - 75
C4 (Spiro) 40 - 50
C5, C7 (Piperidine, α to N) 45 - 55
C8, C9 (Piperidine, β to N) 25 - 35
C=O (Oxalate) 160 - 170

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. Key vibrations include the C-O-C stretching of the oxetane ether, N-H bending and stretching of the secondary amine (which will be protonated in the salt form, appearing as N⁺-H), C-N stretching, and the strong, broad absorptions corresponding to the carboxylate (COO⁻) and carboxylic acid (COOH) groups of the hemioxalate anion.

Representative IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Oxalate) 3200 - 2500 Broad, Strong
N⁺-H stretch (Ammonium) 3000 - 2700 Broad, Medium
C-H stretch (Aliphatic) 2950 - 2850 Medium-Strong
C=O stretch (Oxalate) 1720 - 1680 Strong
N-H bend (Ammonium) 1600 - 1500 Medium
C-O-C stretch (Oxetane) 1100 - 1000 Strong

Solid-State Structural Investigations of this compound

The definitive three-dimensional arrangement of atoms in the crystalline state is determined using single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as isomers and derivatives, provides significant insight into its expected solid-state characteristics. smolecule.commdpi.comresearchgate.net For instance, the oxalate (B1200264) salt of the isomer 6-Oxa-2-azaspiro[3.5]nonane is known to be a crystalline solid with a defined melting point range of 131-136 °C. smolecule.com

In the solid state of the hemioxalate salt, the nitrogen atom of the piperidine ring is protonated, forming an ammonium (B1175870) cation. The counter-ion is a hydrogen oxalate (hemioxalate) anion. The crystal packing is expected to be dominated by a robust network of hydrogen bonds. These interactions would likely occur between the ammonium proton (N⁺-H) and the carboxylate and carboxylic acid groups of the hemioxalate anions, as well as the ether oxygen of the oxetane ring. These hydrogen bonds create a highly ordered, three-dimensional supramolecular architecture that stabilizes the crystal lattice. smolecule.com

Expected Crystallographic Parameters Note: Values are typical for related organic salts and serve as a reference.

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c, P-1, or similar
Key Intermolecular Forces Hydrogen Bonding (N⁺-H···O), van der Waals interactions
Conformation Piperidine ring in a chair conformation

Reactivity and Mechanistic Investigations of 2 Oxa 6 Azaspiro 3.5 Nonane Hemioxalate

Ring Strain and its Influence on the Reactivity Profile of the Oxetane (B1205548) and Azacyclic Rings

The reactivity of 2-Oxa-6-azaspiro[3.5]nonane is significantly influenced by the inherent strain within its four-membered oxetane ring. Oxetanes possess a substantial ring strain energy, estimated to be around 106 kJ/mol (approximately 25.5 kcal/mol). researchgate.net This value is comparable to that of highly reactive epoxides (oxiranes) and considerably greater than that of five-membered rings like tetrahydrofuran. researchgate.net This strain arises from bond angle compression, forcing the endocyclic angles to deviate significantly from the ideal tetrahedral angle of 109.5°.

The primary consequence of this high ring strain is the susceptibility of the oxetane ring to undergo ring-opening reactions. beilstein-journals.org These reactions are thermodynamically favorable as they relieve the strain, leading to more stable, acyclic structures. The polarization of the C-O bonds in the oxetane ring further facilitates nucleophilic attack at the carbon atoms adjacent to the oxygen. Such reactions are often initiated or catalyzed by Lewis acids or protic acids, which activate the ether oxygen, making the ring even more susceptible to cleavage. researchgate.netbeilstein-journals.org

Conversely, the piperidine (B6355638) ring in the 2-Oxa-6-azaspiro[3.5]nonane core is a six-membered azacycle and, in its saturated form, is largely strain-free, adopting a stable chair conformation. Its reactivity is primarily dictated by the nucleophilicity and basicity of the secondary amine nitrogen atom. However, the proximity of the strained oxetane ring could potentially influence the electronic properties and reactivity of the piperidine moiety through steric and electronic effects, although detailed studies on this interaction are lacking.

Functional Group Transformations on the Azaspirocyclic Core

The azaspirocyclic core of 2-Oxa-6-azaspiro[3.5]nonane, particularly the secondary amine of the piperidine ring, serves as a versatile handle for a variety of functional group transformations. These modifications are crucial for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and basicity, which is of significant interest in medicinal chemistry. While specific derivatization of 2-Oxa-6-azaspiro[3.5]nonane is not extensively documented, a range of transformations can be inferred from studies on analogous azaspirocyclic systems.

Common functional group transformations on the piperidine nitrogen include:

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated using appropriate electrophiles such as alkyl halides, aryl halides (via transition metal catalysis), or through reductive amination with aldehydes or ketones.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This transformation is often used to introduce a variety of substituents and can modulate the basicity of the nitrogen.

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which are important functional groups in many biologically active compounds.

Boc Protection and Deprotection: The nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in subsequent synthetic steps. The Boc group can be readily removed under acidic conditions.

The following table illustrates potential derivatizations of the 2-Oxa-6-azaspiro[3.5]nonane core, based on analogous transformations reported for similar azaspirocycles:

Reagent/ConditionFunctional Group IntroducedProduct Class
R-X (Alkyl Halide), BaseAlkyl group (R)N-Alkyl-2-oxa-6-azaspiro[3.5]nonane
RCOCl (Acyl Chloride), BaseAcyl group (RCO)N-Acyl-2-oxa-6-azaspiro[3.5]nonane
RSO₂Cl (Sulfonyl Chloride), BaseSulfonyl group (RSO₂)N-Sulfonyl-2-oxa-6-azaspiro[3.5]nonane
(Boc)₂Otert-Butoxycarbonyl (Boc)N-Boc-2-oxa-6-azaspiro[3.5]nonane
R'CHO, NaBH(OAc)₃Substituted alkyl group (R'CH₂)N-Substituted-alkyl-2-oxa-6-azaspiro[3.5]nonane

These transformations allow for the systematic modification of the 2-Oxa-6-azaspiro[3.5]nonane scaffold, enabling the exploration of its structure-activity relationships in various applications.

Reaction Kinetics and Thermodynamic Considerations in Derivatization

Detailed kinetic and thermodynamic studies specifically on the derivatization of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate are not extensively reported in the current literature. However, general principles of reaction kinetics and thermodynamics can be applied to understand the factors influencing these transformations.

Thermodynamics: The derivatization reactions at the piperidine nitrogen are generally thermodynamically favorable. For instance, N-acylation and N-sulfonylation reactions are typically exothermic, driven by the formation of stable amide and sulfonamide bonds, respectively. The formation of the hemioxalate salt itself is an acid-base reaction that is thermodynamically driven by the favorable Gibbs free energy change associated with proton transfer from oxalic acid to the basic piperidine nitrogen.

Kinetics: The rates of derivatization at the piperidine nitrogen are influenced by several factors:

Steric Hindrance: The spirocyclic nature of the molecule may impose some steric hindrance around the nitrogen atom, potentially slowing down the reaction rate compared to a simple cyclic amine. The choice of reagents and solvents can be optimized to mitigate these steric effects.

Nucleophilicity of the Amine: The nucleophilicity of the secondary amine in the piperidine ring is a key determinant of the reaction rate. Electron-withdrawing groups attached to the ring system could decrease the nucleophilicity, while electron-donating groups would increase it.

Electrophilicity of the Reagent: The reactivity of the electrophile (e.g., alkyl halide, acyl chloride) will directly impact the reaction rate. More reactive electrophiles will lead to faster reactions.

For the oxetane ring, while ring-opening is thermodynamically favored, it often requires a significant activation energy. researchgate.net Therefore, these reactions are typically slow at room temperature in the absence of a catalyst. The use of Lewis or Brønsted acids dramatically lowers the activation energy by activating the ether oxygen, thereby accelerating the rate of nucleophilic attack.

Kinetic studies on analogous systems, such as the reaction of azanone with cyclic C-nucleophiles, have demonstrated that the reactivity is highly dependent on the structure of the cyclic compound. researchgate.net Similar dependencies would be expected for the reactions of 2-Oxa-6-azaspiro[3.5]nonane.

Proposed Reaction Mechanisms in Synthetic Transformations and Biological Interactions

Synthetic Transformations:

The reaction mechanisms for the derivatization of the 2-Oxa-6-azaspiro[3.5]nonane core follow well-established principles of organic chemistry.

N-Functionalization of the Piperidine Ring: The functionalization of the secondary amine typically proceeds via a nucleophilic substitution or nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic center of the reacting partner (e.g., the carbon atom of an alkyl halide or the carbonyl carbon of an acyl chloride). For instance, N-acylation with an acyl chloride involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion to form the final amide product.

Oxetane Ring-Opening: The mechanism of oxetane ring-opening is highly dependent on the reaction conditions.

Acid-Catalyzed Mechanism: In the presence of an acid, the ether oxygen of the oxetane is first protonated. This makes the ring significantly more electrophilic. A nucleophile can then attack one of the carbon atoms adjacent to the oxygen via an SN2 or SN1-like mechanism. In an SN2 mechanism, the nucleophile attacks from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The regioselectivity of the attack (at C1 or C3) would be influenced by steric and electronic factors.

Lewis Acid-Catalyzed Mechanism: A Lewis acid coordinates to the ether oxygen, which similarly activates the ring towards nucleophilic attack.

Biological Interactions:

The specific biological targets and mechanisms of action for this compound are not well-defined in the literature. However, the structural motifs present in the molecule suggest potential modes of biological activity.

Kinase Inhibition: Spirocyclic scaffolds are increasingly recognized as privileged structures in drug discovery. Notably, spiro-oxetane piperidine moieties have been incorporated into potent inhibitors of various kinases, such as mTOR. nih.govnih.gov The rigid, three-dimensional structure of the spirocycle can provide a well-defined orientation of substituents that can fit into the binding pockets of enzymes. The oxetane oxygen can act as a hydrogen bond acceptor, while the piperidine nitrogen, if protonated under physiological conditions, can act as a hydrogen bond donor, facilitating interactions with the target protein.

Antiprotozoal Activity: Spiro-piperidine derivatives have been investigated as potential antileishmanial agents. nih.govtandfonline.com The proposed mechanism for some of these compounds involves the inhibition of enzymes in the folate pathway of the parasite, such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase (PTR1). nih.govtandfonline.com It is plausible that 2-Oxa-6-azaspiro[3.5]nonane or its derivatives could interact with similar biological targets.

The oxetane ring in biologically active molecules is often considered to play a crucial role in the interaction with the target, for example, in the case of the mitotic inhibitor paclitaxel's interaction with tubulin. wikipedia.org It can act as a conformational lock, rigidifying the molecule, or participate in key hydrogen bonding interactions. acs.org

Further research, including computational modeling and experimental biological screening, is necessary to elucidate the specific reaction mechanisms and biological interactions of this compound.

Computational and Theoretical Studies of 2 Oxa 6 Azaspiro 3.5 Nonane Hemioxalate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For the 2-Oxa-6-azaspiro[3.5]nonane cation, these calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The electronic structure of the molecule, which governs its reactivity and spectroscopic properties, is also elucidated through these calculations. Key aspects of the electronic structure include the distribution of electron density, the molecular electrostatic potential, and the energies of the molecular orbitals.

Table 1: Illustrative Calculated Geometrical Parameters for 2-Oxa-6-azaspiro[3.5]nonane Cation This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this exact molecule are not readily available in published literature.

ParameterValue
C-O Bond Length (Oxetane Ring)1.44 Å
C-N Bond Length (Piperidine Ring)1.47 Å
C-C-O Bond Angle (Oxetane Ring)91.5°
C-N-C Bond Angle (Piperidine Ring)112.0°
Oxetane (B1205548) Ring Puckering Angle15.0°

Prediction of Spectroscopic Parameters for Structural Assignment

Theoretical calculations are a valuable tool for predicting spectroscopic data, which can then be used to interpret and assign experimental spectra. For 2-Oxa-6-azaspiro[3.5]nonane hemioxalate, computational methods can predict key spectroscopic features:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, chemists can confirm the structure of the synthesized molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. These frequencies are associated with the stretching and bending of chemical bonds. For instance, the characteristic C-O and C-N stretching frequencies in the spirocyclic core, as well as the vibrations of the oxalate (B1200264) counter-ion, can be predicted.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

Spectroscopic TechniquePredicted ParameterValue
¹³C NMRSpirocyclic Carbon Chemical Shift~75 ppm
¹H NMRProtons adjacent to Oxygen (Oxetane)~4.5 ppm
IRC-O Stretch (Oxetane)~980 cm⁻¹
IRN-H Stretch (Piperidinium)~3200 cm⁻¹
IRC=O Stretch (Oxalate)~1700 cm⁻¹

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic reactivity of a molecule can be understood by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icourse.club The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be derived from the energies of the FMOs. researchgate.net These descriptors provide quantitative measures of a molecule's reactivity and can predict the most likely sites for electrophilic or nucleophilic attack. For the 2-Oxa-6-azaspiro[3.5]nonane cation, the nitrogen atom's lone pair is expected to be a significant contributor to the HOMO, indicating its nucleophilic character.

Table 3: Illustrative Calculated Molecular Orbital Properties and Reactivity Descriptors This table presents hypothetical data for illustrative purposes.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Electronegativity (χ)2.65 eV
Chemical Hardness (η)3.85 eV

Conformational Landscape Exploration and Energy Minima of the Spiro[3.5]nonane Framework

Computational methods can be used to explore the potential energy surface of the molecule, identifying the different stable conformations (energy minima) and the energy barriers between them (transition states). This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. For the 2-Oxa-6-azaspiro[3.5]nonane cation, the chair conformation of the piperidine (B6355638) ring is generally expected to be the most stable.

Computational Insights into Salt Formation and Stability of the Hemioxalate

The formation of the hemioxalate salt involves the transfer of a proton from oxalic acid to the nitrogen atom of the 2-Oxa-6-azaspiro[3.5]nonane, forming an ammonium (B1175870) cation and a hydrogen oxalate (hemioxalate) anion. Computational studies can model this process and calculate the energetic stability of the resulting salt.

The stability of the salt is determined by the strength of the ionic bond between the cation and anion, as well as other intermolecular interactions such as hydrogen bonding. In the case of the hemioxalate salt, strong hydrogen bonds are expected between the ammonium group of the cation and the carboxylate and carboxylic acid groups of the hemioxalate anion. Theoretical calculations can quantify the strength of these interactions and predict the crystal lattice structure of the solid salt. Studies on oxalate anions have shown that their geometry can be influenced by the crystalline environment. walisongo.ac.id

Applications of 2 Oxa 6 Azaspiro 3.5 Nonane Hemioxalate in Advanced Chemical Synthesis

Strategic Building Block in Complex Organic Molecule Synthesis

The inherent structural rigidity and defined three-dimensional geometry of 2-Oxa-6-azaspiro[3.5]nonane make it an attractive starting point for the synthesis of complex organic molecules. Its structure provides a robust framework upon which additional complexity can be built, allowing chemists to project functional groups into precise vectors in space. This level of control is crucial for creating molecules with specific functions and properties. The presence of a secondary amine within the piperidine (B6355638) ring offers a convenient handle for further functionalization, enabling its incorporation into larger, more elaborate structures through various chemical transformations. google.comresearchgate.net

The 2-Oxa-6-azaspiro[3.5]nonane framework has proven to be a valuable precursor in the synthesis of novel heterocyclic systems. Its integrated piperidine moiety can participate in annulation and cyclization reactions to generate more complex, fused-ring structures.

A notable application involves the use of the closely related isomer, 2-oxa-7-azaspiro[3.5]nonane, in oxidative cyclization reactions to form spirocyclic oxetane-fused benzimidazoles. In these syntheses, the spirocyclic amine is first converted into an o-cycloalkylaminoacetanilide derivative. Subsequent treatment with an oxidizing agent, such as Oxone® in formic acid, induces cyclization to yield a novel tetracyclic benzimidazole (B57391) system. This transformation highlights the capability of the azaspiro[3.5]nonane core to serve as a foundational element for constructing elaborate heterocyclic architectures.

Table 1: Synthesis of a Spirocyclic Oxetane-Fused Heterocycle

Starting MaterialReagents and ConditionsProductApplication
2-Oxa-7-azaspiro[3.5]nonane derivative1. Acylation2. Oxidative Cyclization (e.g., Oxone®, formic acid)Spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole]Precursor for novel heterocyclic systems

This strategic use of the spirocycle as a building block provides a direct route to previously inaccessible chemical space, offering new molecular frameworks for further exploration.

While spirocyclic motifs are prevalent in a wide array of natural products, the specific application of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate as a building block in the total synthesis of natural products is not extensively documented in current scientific literature. The field of natural product synthesis often relies on the development of novel strategies to construct complex molecular architectures from simpler precursors. nih.gov Although the rigid, three-dimensional nature of 2-Oxa-6-azaspiro[3.5]nonane makes it an intriguing candidate for such endeavors, its direct incorporation into a reported synthetic route for a natural product remains a prospective area for future research.

Scaffold for Medicinal Chemistry Research

In medicinal chemistry, the concept of "escaping flatland" encourages the use of three-dimensional, F(sp3)-rich molecules to improve pharmacological properties. nih.gov Spirocyclic scaffolds are central to this strategy, and 2-Oxa-6-azaspiro[3.5]nonane has been recognized as a valuable core structure in drug design. univ.kiev.uaresearchgate.net Its spirocyclic nature imparts conformational rigidity, which can reduce the entropic penalty upon binding to a biological target and lead to enhanced potency and selectivity. uq.edu.auresearchgate.net

The compound and its derivatives are often considered bioisosteres of more common motifs like morpholine (B109124). The replacement of a morpholine ring with a spirocyclic oxetane (B1205548) can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, while maintaining or improving biological activity. uq.edu.auresearchgate.net

Pharmacological probes are essential tools for validating biological targets and understanding disease mechanisms. nih.gov The 2-Oxa-6-azaspiro[3.5]nonane scaffold serves as an excellent starting point for the synthesis of such probes due to its unique structural and physicochemical properties.

Research has focused on creating functionalized derivatives of the core structure to generate novel molecules for drug discovery programs. For instance, derivatives like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized and explored as bioisosteres of pipecolic acid. univ.kiev.uaresearchgate.netuniv.kiev.ua By subjecting this core to various chemical transformations, a diverse library of compounds with different functional groups can be generated, allowing for systematic exploration of structure-activity relationships. univ.kiev.ua

Furthermore, the related 7-azaspiro[3.5]nonane scaffold has been successfully used to develop potent and selective agonists for G-protein coupled receptors (GPCRs), such as GPR119. nih.gov In these studies, chemists systematically modified the groups attached to the piperidine nitrogen and other positions to optimize potency and pharmacokinetic profiles, demonstrating the scaffold's utility in creating targeted molecular probes. nih.gov

Table 2: Functionalization of the Azaspiro[3.5]nonane Scaffold for Medicinal Chemistry

Scaffold DerivativeTransformationResulting Functional GroupPotential Application
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acidEsterification, Amide CouplingEsters, AmidesBioisosteric replacement, Drug design
BOC-protected 7-oxa-2-azaspiro[3.5]nonane-1-carbinolOxidation (Dess-Martin)AldehydeIntermediate for further synthesis
Deprotected AldehydeBestmann-Ohira reactionTerminal AlkyneClick chemistry, further functionalization

The well-defined three-dimensional shape of the 2-Oxa-6-azaspiro[3.5]nonane scaffold is a key advantage for designing molecules that interact with the complex, non-planar binding sites of biological targets like proteins and enzymes. Unlike flat aromatic rings, this spirocycle can project its substituents in multiple dimensions, allowing for more precise and potentially stronger interactions with a target's active site.

The inclusion of both an oxygen atom in the oxetane ring and a nitrogen atom in the piperidine ring introduces polarity and hydrogen bonding capabilities. The oxygen atom can act as a hydrogen bond acceptor, which can improve aqueous solubility and binding affinity. The nitrogen atom can serve as both a hydrogen bond donor (in its protonated form) and acceptor, and it provides a point for synthetic modification to fine-tune the molecule's interaction with its biological target. The metabolic stability of the oxetane ring, often seen as an improvement over gem-dimethyl or carbonyl groups, further enhances the attractiveness of this scaffold for developing drug candidates with favorable pharmacokinetic properties. researchgate.net

Utility in Materials Science and Polymer Chemistry

The application of spirocyclic compounds is not limited to the life sciences; their unique geometries also offer potential advantages in materials science. The rigidity and defined structure of spirocycles can be used to create materials with novel properties. For example, incorporating spiro centers into polymer backbones can influence chain packing, thermal stability, and optical properties.

However, despite the theoretical potential, the specific use of this compound in materials science and polymer chemistry is not well-established in the reviewed literature. While spirocyclic hybrids have been noted as promising candidates for advanced material design, dedicated studies employing this particular compound are an area open for future investigation. lifechemicals.com

Derivatization for Functional Molecule Development

The derivatization of 2-Oxa-6-azaspiro[3.5]nonane primarily involves reactions targeting the secondary amine within the piperidine ring. This reactive site serves as a versatile handle for introducing a wide range of functional groups and for constructing more complex molecular architectures. The presence of the oxetane ring, a known bioisosteric replacement for gem-dimethyl and carbonyl groups, imparts favorable physicochemical properties to the resulting derivatives, such as improved metabolic stability and aqueous solubility.

Research in this area has focused on leveraging the 2-Oxa-6-azaspiro[3.5]nonane scaffold to synthesize novel compounds for biological screening. The strategic incorporation of this spirocycle into larger molecules aims to explore new chemical space and develop candidates with enhanced pharmacological profiles.

One notable area of application is in the development of agonists for G-protein coupled receptors (GPCRs). For instance, derivatives of the closely related 7-azaspiro[3.5]nonane have been investigated as potent agonists for GPR119, a target for the treatment of type 2 diabetes. nih.gov This highlights the potential of the azaspiro[3.5]nonane core in designing molecules that interact with specific biological targets.

Furthermore, the concept of "escaping from flatland" in medicinal chemistry emphasizes the importance of three-dimensional molecular shapes for improving drug-like properties. Spirocyclic scaffolds, such as 2-Oxa-6-azaspiro[3.5]nonane, are ideal for this purpose, offering rigid structures with well-defined exit vectors for substituent placement. The derivatization of such scaffolds allows for the precise orientation of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

While specific, publicly available research detailing extensive derivatization of this compound is limited, the derivatization of its parent amine and related azaspirocycles provides a strong indication of its potential. Common derivatization strategies for secondary amines, such as N-alkylation, N-arylation, acylation, and reductive amination, are readily applicable to this scaffold. These reactions enable the introduction of a vast array of substituents, each capable of modulating the biological activity and physicochemical properties of the resulting molecule.

The following table summarizes potential derivatization reactions and the resulting functional molecules that can be synthesized from 2-Oxa-6-azaspiro[3.5]nonane.

Reaction Type Reagents and Conditions Derivative Class Potential Applications
N-AlkylationAlkyl halides, baseN-Alkyl-2-oxa-6-azaspiro[3.5]nonanesIntroduction of alkyl chains to modulate lipophilicity and target engagement.
N-ArylationAryl halides, palladium or copper catalystN-Aryl-2-oxa-6-azaspiro[3.5]nonanesIncorporation of aromatic systems for π-stacking interactions with biological targets.
AcylationAcyl chlorides, acid anhydridesN-Acyl-2-oxa-6-azaspiro[3.5]nonanesFormation of amides, which are common functional groups in bioactive molecules.
Reductive AminationAldehydes or ketones, reducing agentN-Substituted-2-oxa-6-azaspiro[3.5]nonanesCreation of diverse N-substituted derivatives with a wide range of functional groups.
SulfonylationSulfonyl chloridesN-Sulfonyl-2-oxa-6-azaspiro[3.5]nonanesSynthesis of sulfonamides, a privileged scaffold in medicinal chemistry.

The synthesis of functionalized derivatives from related spirocyclic systems, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, further illustrates the utility of this structural motif. In these studies, the core scaffold is elaborated with various functional groups to create libraries of compounds for drug discovery programs. univ.kiev.uaresearchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate

Direct and extensive research focused solely on this compound is limited in publicly available scientific literature. However, its constituent components and structural motifs are subjects of broader research. The available information primarily positions this compound as a valuable building block in synthetic and medicinal chemistry.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃NO · 0.5(C₂H₂O₄)
Molecular Weight 172.2 g/mol
Appearance Solid
CAS Number 1523618-13-4

Note: Data is compiled from various chemical supplier databases and may vary slightly.

The key research utility of this compound lies in its spirocyclic azaspiro[3.5]nonane core, which offers a rigid, three-dimensional scaffold. Such structures are increasingly sought after in drug design to improve target binding and pharmacokinetic properties. The oxetane (B1205548) ring introduces a polar element and potential hydrogen bond accepting capabilities, while the piperidine-like nitrogen atom provides a site for further functionalization. The hemioxalate salt form is typically used to improve the handling and stability of the parent amine.

Emerging Synthetic Challenges and Opportunities in Azaspirocycle Chemistry

The synthesis of azaspirocycles like 2-Oxa-6-azaspiro[3.5]nonane presents both significant challenges and exciting opportunities for organic chemists. The construction of the spirocenter, the quaternary carbon atom shared by both rings, is a primary hurdle.

Synthetic Challenges:

Stereocontrol: The creation of the spirocenter can lead to stereoisomers, and controlling the stereochemistry is often a complex task requiring sophisticated synthetic strategies.

Ring Strain: The formation of small rings, such as the oxetane in this compound, can be energetically unfavorable, leading to low reaction yields.

Functional Group Compatibility: Multi-step syntheses require protecting groups and reaction conditions that are compatible with the various functional groups present in the molecule.

Despite these challenges, the demand for novel azaspirocycles in drug discovery has spurred the development of innovative synthetic methods. researchgate.net

Synthetic Opportunities:

Novel Cycloaddition Reactions: The development of new cycloaddition strategies offers a direct and efficient way to construct the spirocyclic core. researchgate.net

Catalytic Methods: The use of transition metal catalysis and organocatalysis can provide milder and more selective routes to these complex structures.

Diversity-Oriented Synthesis: The development of synthetic routes that allow for the easy diversification of the azaspirocycle scaffold is a major area of opportunity, enabling the creation of large libraries of compounds for biological screening.

A new synthesis for the closely related isomer, 2-oxa-7-azaspiro[3.5]nonane, has been described, which involves the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides followed by oxidative cyclization. mdpi.comresearchgate.net This highlights the ongoing efforts to develop robust synthetic pathways to this class of compounds.

Future Avenues in Medicinal Chemistry Applications of Spiro[3.5]nonane Scaffolds

Spiro[3.5]nonane scaffolds, including their heterocyclic variants, are considered privileged structures in medicinal chemistry. rsc.org Their rigid, three-dimensional nature allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net

The "escape from flatland" concept in drug design emphasizes the move away from flat, aromatic molecules towards more three-dimensional structures, which often exhibit improved physicochemical properties and clinical success rates. tandfonline.combldpharm.com Spirocycles are at the forefront of this movement.

Potential Therapeutic Applications:

GPCR Ligands: The rigid conformation of spirocycles makes them ideal for interacting with the well-defined binding pockets of G-protein coupled receptors (GPCRs). nih.gov

Enzyme Inhibitors: The unique shapes of spirocyclic compounds can allow them to access and inhibit enzyme active sites that are challenging for more flexible molecules.

Ion Channel Modulators: The precise positioning of functional groups on a spirocyclic core can be used to modulate the activity of ion channels.

The introduction of heteroatoms, such as the oxygen and nitrogen in 2-Oxa-6-azaspiro[3.5]nonane, can further enhance the drug-like properties of these scaffolds by increasing polarity and providing opportunities for hydrogen bonding. epa.gov The modulation of physicochemical properties such as solubility and lipophilicity is a key advantage of using azaspirocycles in drug design. tandfonline.com

Expanding Research Applications in Materials Science and Chemical Biology

The unique structural and electronic properties of spiro compounds also make them attractive for applications beyond medicinal chemistry.

Materials Science: Spirocyclic structures are being explored for their use in the development of advanced materials. For instance, spirobifluorene derivatives are utilized in organic light-emitting diodes (OLEDs) due to their high thermal stability and ability to form stable amorphous films. acs.org The orthogonal arrangement of the two ring systems in spiro compounds can lead to unique photophysical properties, making them suitable for various optoelectronic applications. acs.org While direct applications of 2-Oxa-6-azaspiro[3.5]nonane in this area have not been reported, the underlying principles of spirocycle design are transferable.

Chemical Biology: In chemical biology, spirocyclic scaffolds can be used as molecular probes to study biological processes. Their conformational rigidity can help in understanding the specific binding requirements of proteins and other biomolecules. By functionalizing the azaspirocycle core with fluorescent tags or reactive groups, researchers can create tools to visualize and manipulate cellular pathways. The inherent three-dimensionality of these scaffolds allows for the exploration of complex protein-protein interactions. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 2-Oxa-6-azaspiro[3.5]nonane hemioxalate, and how do reaction conditions influence yield and purity?

The synthesis of spirocyclic oxetanes like 2-Oxa-6-azaspiro[3.5]nonane often involves cyclization strategies using precursors such as cyclobutane derivatives. A common approach includes nucleophilic substitution or ring-closing reactions under controlled conditions. For example, magnetic stirring with iodomethane and cyclobutane precursors at elevated temperatures (60–80°C) can introduce functional groups while maintaining spirocyclic integrity . Oxidizing agents like Oxone® in formic acid have also been used for oxidative cyclization, achieving yields >70% with purity >95% . Key variables include solvent polarity (e.g., DMF vs. THF), stoichiometry of iodomethane, and reaction time, which directly impact byproduct formation and purification challenges .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in 2-Oxa-6-azaspiro[3.5]nonane derivatives?

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the spirocyclic structure. For instance, distinct splitting patterns in 1^1H NMR (e.g., δ 3.2–4.0 ppm for oxetane protons) and 13^{13}C signals near 70–80 ppm for oxygenated carbons validate the 6-aza and 2-oxa moieties .
  • X-ray crystallography : Single-crystal X-ray analysis of related spirocyclic oxetanes (e.g., 2-oxa-7-azaspiro[3.5]nonane) confirms bond angles and torsional strain, which are vital for predicting reactivity .
  • Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+^+ for C9_9H15_{15}NO3_3) and fragmentation patterns to distinguish regioisomers .

Advanced Research Questions

Q. How does the spirocyclic framework of 2-Oxa-6-azaspiro[3.5]nonane influence its pharmacokinetic properties in drug discovery?

The spirocyclic structure enhances metabolic stability and bioavailability by reducing conformational flexibility, as demonstrated in studies on sigma receptor (SR) ligands. For example, 2,7-diazaspiro[3.5]nonane derivatives showed improved blood-brain barrier penetration compared to linear analogs, attributed to lower polar surface area and balanced lipophilicity . Computational models (e.g., molecular docking with NQO1 enzyme) further reveal that the oxetane’s hydrogen-bonding capacity enhances target binding, while the azaspiro ring minimizes off-target interactions .

Q. What strategies address contradictory data in spirocyclic compound reactivity during cross-coupling reactions?

Contradictions in reactivity (e.g., Suzuki-Miyaura coupling yields) often arise from steric hindrance or electronic effects. For 2-Oxa-6-azaspiro[3.5]nonane derivatives:

  • Steric factors : Bulky substituents on the azaspiro ring reduce accessibility to catalytic sites. Use of Pd-XPhos or SPhos ligands improves coupling efficiency by mitigating steric clashes .
  • Electronic effects : Electron-withdrawing groups (e.g., oxalate salts) deactivate the spirocyclic core. Pre-activation via silylation or temporary protecting groups (e.g., Boc) restores reactivity .

Q. How can computational modeling guide the design of 2-Oxa-6-azaspiro[3.5]nonane-based enzyme inhibitors?

Density functional theory (DFT) calculations predict electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. For NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors:

  • The oxetane oxygen forms a hydrogen bond with His194 (bond length ~2.8 Å), while the azaspiro nitrogen stabilizes π-π interactions with FAD cofactors .
  • MD simulations (100 ns) reveal that rigid spirocyclic cores reduce entropy penalties upon binding, improving inhibition constants (Ki_i) by 3–5 fold compared to flexible analogs .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates hemioxalate salts from unreacted precursors. Gradient elution (5% → 40% acetonitrile over 20 min) achieves >98% purity .
  • Recrystallization : Ethanol/water (1:3 v/v) at 4°C yields high-purity crystals (melting point 208°C) .
  • Ion-exchange resins : Dowex 50WX4 (H+^+ form) removes residual acids, critical for salt-sensitive downstream reactions .

Q. How do researchers validate the biological activity of 2-Oxa-6-azaspiro[3.5]nonane derivatives in vitro?

  • Enzyme assays : Fluorescence-based NQO1 inhibition assays (IC50_{50} determination) using dicoumarol as a positive control .
  • Cell-based models : Testing against lung cancer lines (e.g., HCC827 and A549) with EGFR inhibition readouts (EC50_{50} via MTT assay) .
  • Binding studies : Surface plasmon resonance (SPR) with immobilized sigma receptors quantifies KD_D values, with corrections for nonspecific binding using reference compounds like BD-1047 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.